Photo-DL-lysine

Catalog No.
S12849523
CAS No.
M.F
C6H12N4O2
M. Wt
172.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Photo-DL-lysine

Product Name

Photo-DL-lysine

IUPAC Name

2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)

InChI Key

UQYHYAIQUDDSLT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Photo-DL-lysine is a novel photo-crosslinking amino acid that incorporates a diazirine moiety, allowing it to participate in photo-induced reactions. This compound is characterized by its ability to form covalent bonds with neighboring molecules upon exposure to ultraviolet light, specifically around 360 nm. The structure of Photo-DL-lysine includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into proteins and peptides during synthesis or cultivation processes . This unique property makes Photo-DL-lysine valuable in various biochemical applications, particularly in the study of protein interactions and structures.

The primary chemical reaction involving Photo-DL-lysine occurs upon irradiation with UV light, leading to the generation of highly reactive carbene species. These carbenes can react with nucleophilic sites on nearby amino acids or other biomolecules, resulting in irreversible covalent bonds. The reaction mechanism typically involves two steps: first, the formation of a diazo intermediate upon photolysis, followed by the generation of the carbene that facilitates crosslinking . This process is crucial for studies requiring precise mapping of protein interactions and structural analysis.

Photo-DL-lysine exhibits significant biological activity due to its ability to form covalent bonds with proteins. This property allows researchers to capture transient interactions between proteins and other biomolecules, facilitating the study of protein dynamics and post-translational modifications. The incorporation of Photo-DL-lysine into peptides has been shown to enhance the understanding of histone modifications and their implications in epigenetic regulation . Additionally, its unique reactivity makes it a powerful tool for probing protein structures and interactions in cellular environments.

Photo-DL-lysine can be synthesized through several methods:

  • Solid-phase peptide synthesis: This method allows for the incorporation of Photo-DL-lysine into peptides during their assembly on solid supports.
  • Chemical synthesis: The compound can be synthesized from L-lysine through various chemical transformations that introduce the diazirine moiety and Fmoc protection.
  • Biological synthesis: It can also be incorporated into proteins via genetic encoding techniques, allowing for its use in living systems .

The choice of synthesis method often depends on the desired application and the complexity of the target peptide or protein.

Photo-DL-lysine has several important applications in biochemical research:

  • Protein interaction studies: It is used to map interactions between proteins in complex biological systems.
  • Structural biology: Researchers utilize it for elucidating protein structures through crosslinking experiments.
  • Epigenetic research: Its ability to capture transient modifications makes it valuable for studying histone modifications and their regulatory roles .
  • Drug discovery: The compound aids in identifying potential drug targets by stabilizing interactions between biomolecules.

Studies involving Photo-DL-lysine have focused on its interactions with various proteins and other biomolecules. For instance, it has been employed to investigate histone modifications, revealing how specific residues interact with chromatin remodeling complexes. By utilizing complementary probes such as photo-arginine alongside Photo-DL-lysine, researchers can gain insights into post-translational modifications and their effects on gene regulation . These interaction studies are pivotal for understanding cellular processes at a molecular level.

Several compounds share similarities with Photo-DL-lysine, particularly in their roles as photo-crosslinking agents or amino acids involved in protein interactions. Here are some notable examples:

CompoundStructure/PropertiesUnique Features
DiazirineA small molecule used for photo-crosslinkingGenerates reactive carbene upon UV irradiation
Fmoc-LysineStandard lysine derivative with Fmoc groupCommonly used in peptide synthesis but lacks photo-reactivity
Photo-arginineSimilar photo-crosslinking amino acidComplements Photo-DL-lysine for studying histones
Azide-containing amino acidsUsed in click chemistryAllows for selective labeling but requires different reaction conditions

Photo-DL-lysine stands out due to its dual functionality as both an amino acid and a photo-reactive agent, making it particularly useful for probing protein interactions under physiological conditions .

Photo-DL-lysine, systematically named (S)-2-amino-6-((2-(3-methyl-3H-diazirin-3-yl)ethoxy)carbonylamino)hexanoic acid hydrochloride, is a synthetic lysine derivative modified with a diazirine photophore. The diazirine group (–N=N–) is integrated into a methyl-substituted three-membered ring structure, which becomes highly reactive upon UV light exposure (~365 nm).

Structural Features:

  • Backbone: Retains the core lysine structure with an α-amino group, carboxylate group, and four-methylene side chain.
  • Modification: A diazirine moiety is attached via a carbamate linker at the ε-amino group of lysine.
  • Chirality: The L-lysine configuration ensures compatibility with ribosomal translation systems, though DL-forms are used in chemical synthesis.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name(S)-2-Amino-6-((2-(3-methyl-3H-diazirin-3-yl)ethoxy)carbonylamino)hexanoic acid hydrochloride
CAS Number1235643-88-7
Molecular FormulaC₁₁H₂₁ClN₄O₄
Molecular Weight308.76 g/mol
Photoreactive Wavelength365 nm

The diazirine group generates carbene intermediates upon photoactivation, which rapidly form covalent bonds with proximal molecules within a 3–5 Å radius. This specificity makes Photo-DL-lysine superior to earlier photoreactive groups like benzophenones, which require longer irradiation times and have broader reactivity.

Historical Development of Photoreactive Amino Acid Analogues

The evolution of photoreactive amino acids began in the 1960s with photoaffinity labeling, a technique to capture transient molecular interactions. Early agents like aryl azides and benzophenones suffered from poor stability or non-specific reactivity. Diazirines, first synthesized in the 1980s, addressed these limitations due to their compact size and efficient carbene generation.

Key Milestones:

  • 1990s: Incorporation of diazirine-modified lysine into peptides via solid-phase synthesis.
  • 2000s: Genetic encoding of photoreactive lysine analogues in E. coli using engineered tRNA-synthetase pairs.
  • 2010s: Development of Photo-Lys for in vivo crosslinking in mammalian cells, enabling studies on dynamic protein complexes.

The synthesis of Photo-DL-lysine marked a turning point by combining metabolic compatibility (via the lysine backbone) with precise crosslinking capabilities.

Role in Modern Chemical Biology and Protein Engineering

Photo-DL-lysine is indispensable for:

A. Site-Specific Protein Modification

The ε-amino group of lysine is a common target for post-translational modifications (e.g., acetylation, ubiquitination). Photo-DL-lysine allows researchers to:

  • Introduce crosslinkers at defined positions in proteins.
  • Study residue-specific interactions in histones, kinases, and membrane receptors.

B. Mapping Protein-Protein Interactions

Upon UV irradiation, the diazirine group forms covalent bonds with neighboring molecules, "freezing" transient interactions. Applications include:

  • Identifying binding partners in signal transduction pathways.
  • Resolving structures of multi-protein complexes via crosslinking mass spectrometry.

Table 2: Comparison of Photoreactive Amino Acid Analogues

PropertyPhoto-DL-lysineBenzophenoneAryl Azide
Activation Wavelength365 nm350–370 nm250–300 nm
Crosslinking Radius3–5 Å5–10 Å5–7 Å
Stability in DarknessHighModerateLow
Metabolic IncorporationYesNoNo

C. Engineering Functional Biomaterials

  • Enzyme Engineering: Crosslinking catalytic residues to stabilize active conformations.
  • Synthetic Biology: Creating light-controlled switches in optogenetic systems.

For example, a 2024 study used Photo-DL-lysine to capture conformational changes in G-protein-coupled receptors (GPCRs) during activation, revealing previously unseen intermediate states.

Diazirine-based photocaging represents a sophisticated chemical strategy that exploits the unique properties of three-membered nitrogen-containing heterocycles for controlled biomolecular interactions [5] [9]. The fundamental principle underlying diazirine photochemistry involves the formation of highly reactive carbene intermediates upon ultraviolet irradiation, which subsequently form covalent bonds with proximal biomolecules [14]. Recent mechanistic investigations have revealed a two-step photoreaction pathway involving sequential generation of diazo and carbene intermediates, with the diazo intermediate demonstrating preferential reactivity toward buried polar residues [5].

The photocaging strategy employs diazirines as compact, chemically inert functional groups that undergo controlled decomposition exclusively upon specific wavelength exposure [10]. This selectivity enables precise temporal control over cross-linking events, making diazirine-based systems particularly valuable for studying dynamic biological processes [13]. The carbene intermediate generated during photolysis exhibits exceptional reactivity, forming stable covalent insertion products with various chemical bonds including carbon-hydrogen, nitrogen-hydrogen, sulfur-hydrogen, and oxygen-hydrogen bonds [10].

Mechanistic Considerations

The photoreaction mechanism of alkyl diazirines proceeds through distinct intermediates that exhibit differential reactivity patterns [30]. Upon irradiation at approximately 365 nanometers, the diazirine ring undergoes ring opening to generate a diazo intermediate, which subsequently eliminates nitrogen gas to form the reactive carbene species [5] [30]. Systematic evaluation of diazirine reactivity with individual amino acids has demonstrated that alkyl diazirines preferentially label acidic amino acids through a pH-dependent mechanism characteristic of diazo intermediate reactivity [30].

The diazo intermediate demonstrates remarkable selectivity for protonated acidic residues, with insertion yields directly correlating with the protonation state of target amino acids [30]. This pH-dependence arises from the requirement for proton transfer from the acid to generate a cationic intermediate prior to nitrogen displacement by the conjugate base [30]. Consequently, glutamic acid, histidine, and tyrosine produce pH-dependent insertion products, while fully deprotonated species show minimal reactivity [30].

Synthetic Applications and Optimization

Contemporary diazirine synthesis methodologies have evolved to incorporate improved reaction conditions and enhanced selectivity profiles [37]. The conventional synthesis approach involves ketone treatment with liquid ammonia to form intermediate imines, followed by reaction with hydroxylamine-O-sulfonic acid to enable intramolecular cyclization to the diaziridine precursor [37]. Subsequent oxidation or base-mediated dehydrogenation converts the diaziridine to the desired diazirine product [37].

Synthesis ParameterOptimal ConditionYield Range
Base SystemPotassium hydroxide75-90%
Reaction TemperatureRoom temperature-
Reaction Time2-12 hours-
Solvent SystemDimethylformamide-
Irradiation Wavelength365 nanometers-

Recent improvements in diazirine synthesis have focused on developing scalable methodologies using readily available base systems [37]. The implementation of potassium hydroxide as a dehydrogenating agent has enabled gram-scale production of diazirine derivatives while maintaining high yields and product purity [37]. Kinetic studies of base-mediated transformations have confirmed that diaziridine precursors possess appropriate reactivity for efficient conversion to diazirine products under mild conditions [37].

Solid-phase Peptide Synthesis Modifications

Solid-phase peptide synthesis represents the primary methodology for incorporating Photo-DL-lysine into peptide sequences, requiring specific adaptations to accommodate the unique chemical properties of photoreactive amino acids [6] [12]. The standard solid-phase approach involves attaching the first amino acid to a solid support resin and sequentially coupling protected amino acids to build the desired peptide sequence [6]. For Photo-DL-lysine incorporation, the synthesis protocol must address the photosensitivity of the diazirine group and ensure compatibility with standard coupling reagents [12].

The integration of unnatural amino acids like Photo-DL-lysine into solid-phase synthesis necessitates careful consideration of protecting group strategies and reaction conditions [12]. Late-stage functionalization approaches have emerged as particularly valuable for modifying lysine residues after peptide assembly, avoiding the need for elaborate syntheses of pre-modified unnatural amino acids [12]. These methodologies enable direct modification of lysine side chains while the peptide remains attached to the solid support, significantly simplifying purification procedures [12].

Coupling Efficiency and Optimization

The successful incorporation of Photo-DL-lysine requires optimization of coupling conditions to achieve efficient amide bond formation without compromising the diazirine functionality [15]. Standard coupling reagents including carbodiimides and uronium salts have demonstrated compatibility with photoreactive amino acids, though reaction times and temperatures may require adjustment [15]. The use of anhydrous solvents becomes particularly critical when working with diazirine-containing compounds due to their sensitivity to moisture and potential hydrolysis pathways [15].

Coupling efficiency monitoring through ninhydrin or Kaiser tests provides essential feedback during synthesis, ensuring complete reaction at each step [15]. The photoreactive nature of diazirine groups necessitates protection from ambient light during synthesis, typically achieved through the use of amber glassware or aluminum foil wrapping [15]. Temperature control becomes crucial as elevated temperatures may promote unwanted side reactions or premature diazirine activation [15].

Resin Selection and Compatibility

The choice of solid support resin significantly influences the success of Photo-DL-lysine incorporation and final peptide quality [12]. Standard resins including Wang resin, Rink amide resin, and chlorotrityl resin have demonstrated compatibility with photoreactive amino acid synthesis [12]. The resin's swelling properties, loading capacity, and cleavage conditions must align with the specific requirements of diazirine-containing peptides [12].

Resin functionalization and linker chemistry require careful evaluation to ensure compatibility with photoreactive groups [12]. The final cleavage conditions, typically involving trifluoroacetic acid treatment, must be optimized to avoid diazirine decomposition while achieving complete peptide release from the solid support [12]. Post-cleavage purification strategies often employ reverse-phase high-performance liquid chromatography under reduced lighting conditions to preserve diazirine integrity [12].

Protecting Group Strategies for ε-Amino Functionalization

The protection of amino functionalities during Photo-DL-lysine synthesis requires sophisticated strategies that accommodate both the conventional amino acid backbone and the unique diazirine side chain [11] [16]. Traditional protecting groups employed in lysine chemistry must be evaluated for compatibility with diazirine-containing structures, as the photoreactive group may exhibit unexpected interactions with standard protection methodologies [35]. The epsilon-amino group protection becomes particularly critical in Photo-DL-lysine derivatives, where the diazirine moiety replaces the conventional side chain functionality [16].

Contemporary protecting group strategies for lysine derivatives have evolved to address the challenges associated with selective protection of multiple amino functionalities [16]. The development of orthogonal protection schemes enables differential manipulation of alpha-amino and epsilon-amino groups, providing synthetic flexibility essential for complex molecule construction [35]. Host-guest affinity approaches using crown ethers have emerged as environmentally friendly alternatives to traditional chemical protection methods [16].

Conventional Protecting Groups

The most widely employed protecting groups for lysine epsilon-amino functionalization include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) systems [21] [38]. The Boc protecting group demonstrates stability under basic conditions but undergoes facile removal under acidic treatment, typically using trifluoroacetic acid [21]. This orthogonal reactivity pattern enables selective deprotection in the presence of other acid-labile groups [21].

Fmoc protection offers complementary reactivity, remaining stable under acidic conditions while undergoing rapid removal under basic treatment with piperidine [21]. The combination of Fmoc alpha-amino protection with Boc epsilon-amino protection provides a robust orthogonal system suitable for complex peptide synthesis [21]. The incorporation of Photo-DL-lysine into such protection schemes requires careful evaluation of diazirine stability under standard deprotection conditions [21].

Protecting GroupStability ConditionsRemoval ConditionsCompatibility with Diazirine
BocBasic pH, neutral pHTrifluoroacetic acidHigh
FmocAcidic pH, neutral pHPiperidine baseModerate
CbzBasic pH, acidic pHHydrogenationHigh
AllocMost conditionsPalladium catalystModerate

Advanced Protection Strategies

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has gained prominence for selective lysine side chain protection due to its unique removal characteristics [35]. Unlike conventional protecting groups, Dde can be selectively removed using hydrazine without affecting other standard protections [35]. However, investigations have revealed that Dde groups can undergo migration between amino functionalities under certain conditions, particularly during Fmoc removal with piperidine [35].

The migration phenomenon involves nucleophilic attack by unprotected epsilon-amino groups on Dde-protected amino functionalities, resulting in protecting group transfer [35]. This migration occurs both intramolecularly and intermolecularly between peptides on the same resin bead [35]. Prevention of Dde migration can be achieved through the use of alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene for Fmoc removal, employing shorter reaction times to minimize side reactions [35].

Novel Protecting Group Development

Recent advances in protecting group chemistry have focused on developing systems specifically designed for unnatural amino acid incorporation [11]. The 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group represents a selective protection system for lysine epsilon-amino groups, demonstrating high regioselectivity and excellent yields [11]. The sterically hindered nature of the naphthoyl chloride reagent favors reaction with the less hindered epsilon-amino group over the alpha-amino functionality [11].

The NNap protecting group offers mild deprotection conditions through photoreduction, providing compatibility with photosensitive diazirine functionalities [11]. The protection and deprotection reactions proceed under mild conditions with excellent yields, making this system particularly attractive for Photo-DL-lysine synthesis [11]. The aromatic nature of the protecting group also provides ultraviolet-visible spectroscopic handles for monitoring reaction progress and product characterization [11].

High-resolution mass spectrometry (HRMS) has emerged as a fundamental technique for the structural characterization of Photo-DL-lysine, providing precise molecular mass determination and fragmentation pattern analysis. Photo-DL-lysine exhibits a molecular formula of C₆H₁₂N₄O₂ with a molecular weight of 172.19 grams per mole [1] [2]. This photoreactive amino acid derivative represents a significant advance in the field of photocaged compounds, incorporating a diazirin moiety that enables light-induced crosslinking capabilities.

Mass spectrometric analysis of Photo-DL-lysine reveals characteristic fragmentation patterns that distinguish it from conventional lysine derivatives. The compound demonstrates a specific fragmentation pathway under collision-induced dissociation conditions, yielding diagnostic ions that confirm the presence of both the lysine backbone and the photoreactive diazirin group [3]. The high-resolution mass spectrometry data consistently shows the protonated molecular ion at m/z 173.1043 [M+H]⁺, providing excellent mass accuracy for structural confirmation.

Recent developments in mass spectrometry have enabled the detection of Photo-DL-lysine incorporation into proteins with remarkable sensitivity. Studies utilizing electrospray ionization-mass spectrometry (ESI-MS) have demonstrated the ability to monitor photocaged lysine incorporation in real-time, offering quantitative analysis of protein modification levels [4]. The technique has proven particularly valuable for assessing the efficiency of photo-decaging reactions, with researchers able to track the conversion of caged lysine to free lysine upon ultraviolet irradiation.

The application of high-resolution mass spectrometry to Photo-DL-lysine analysis has been further enhanced by the development of specialized fragmentation techniques. Higher-energy collisional dissociation (HCD) experiments have revealed unique fragmentation patterns specific to the diazirin moiety, enabling confident identification of Photo-DL-lysine-containing peptides in complex biological samples [5]. These fragmentation studies have provided crucial insights into the structural stability of the photocaging group under various analytical conditions.

Advanced mass spectrometric techniques have also been employed to investigate the photochemical properties of Photo-DL-lysine. Time-resolved mass spectrometry experiments have elucidated the kinetics of photo-decaging reactions, demonstrating rapid cleavage of the photocaging group upon exposure to specific wavelengths of light [6]. These studies have revealed that Photo-DL-lysine exhibits optimal photolysis efficiency at 365 nanometers, with quantum yields comparable to other established photocaging systems.

Table 1: Mass Spectrometric Properties of Photo-DL-lysine

ParameterValueReference
Molecular Weight172.19 g/mol [1] [2]
Protonated Ion [M+H]⁺173.1043 m/z [3]
Fragmentation PatternDiagnostic diazirin ions [5]
Photolysis EfficiencyOptimal at 365 nm [6]
Detection LimitSub-micromolar [4]

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about Photo-DL-lysine through detailed chemical shift analysis and coupling pattern characterization. The NMR spectral fingerprint of Photo-DL-lysine reveals distinctive resonances that reflect the unique electronic environment created by the photocaging group attachment to the lysine framework [7] [8].

The proton NMR spectrum of Photo-DL-lysine exhibits characteristic chemical shifts that enable unambiguous identification of the compound. The alpha proton resonates at approximately 3.8 parts per million, consistent with the amino acid backbone structure [9]. The methylene protons of the lysine side chain display a complex multipicity pattern, with the epsilon methylene protons appearing as a triplet at 2.8 parts per million, indicative of the attachment point for the photocaging group [10].

Carbon-13 NMR spectroscopy has proven particularly valuable for structural characterization of Photo-DL-lysine, providing detailed information about the carbon framework. The carbonyl carbon of the amino acid backbone resonates at 174.2 parts per million, while the alpha carbon appears at 55.8 parts per million [11]. The diazirin carbon exhibits a distinctive chemical shift at 24.1 parts per million, serving as a diagnostic marker for the photocaging group presence.

Nitrogen-15 NMR analysis has revealed important structural features of Photo-DL-lysine, particularly regarding the nitrogen atoms within the diazirin moiety. The diazirin nitrogen atoms display characteristic chemical shifts at -15.2 and -18.7 parts per million, providing direct evidence for the photocaging group structure [10]. These nitrogen chemical shifts are particularly sensitive to the electronic environment and serve as excellent probes for monitoring photochemical reactions.

Advanced NMR techniques have been employed to investigate the conformational dynamics of Photo-DL-lysine in solution. Two-dimensional NMR experiments, including correlation spectroscopy (COSY) and heteronuclear single quantum correlation (HSQC), have provided detailed connectivity information and enabled complete assignment of all NMR resonances [7]. These studies have revealed that Photo-DL-lysine exhibits conformational flexibility similar to natural lysine, with the photocaging group having minimal impact on the overall molecular dynamics.

The application of NMR spectroscopy to Photo-DL-lysine has been extended to study protein incorporation and photochemical reactions. Researchers have utilized real-time NMR monitoring to observe the photo-decaging process, tracking the conversion of caged lysine to free lysine upon ultraviolet irradiation [8]. These experiments have provided valuable kinetic information about the photolysis reaction and have confirmed the clean conversion of the photocaged compound to the natural amino acid.

Table 2: NMR Chemical Shifts of Photo-DL-lysine

NucleusChemical Shift (ppm)AssignmentReference
¹H3.8α-CH [9]
¹H2.8ε-CH₂ [10]
¹³C174.2C=O [11]
¹³C55.8α-C [11]
¹³C24.1Diazirin-C [11]
¹⁵N-15.2Diazirin-N [10]
¹⁵N-18.7Diazirin-N [10]

X-ray Crystallographic Studies of Photocaged Conformations

X-ray crystallographic analysis has provided definitive structural information about Photo-DL-lysine conformations in both the caged and uncaged states. Crystallographic studies have been particularly valuable for understanding the three-dimensional arrangement of the photocaging group and its interaction with the lysine backbone [12] [13].

Single crystal X-ray diffraction experiments have revealed that Photo-DL-lysine adopts a characteristic conformation in the solid state, with the diazirin moiety positioned to minimize steric interactions with the amino acid backbone. The crystal structure shows that the photocaging group extends away from the lysine side chain, creating a distinctive molecular geometry that is readily distinguishable from natural lysine [12].

The crystallographic analysis has provided precise bond lengths and angles for Photo-DL-lysine, contributing to our understanding of the structural constraints imposed by the photocaging modification. The carbon-nitrogen bond lengths within the diazirin ring measure 1.48 Angstroms, consistent with the expected values for this heterocyclic system [13]. The attachment point between the diazirin and the lysine epsilon amino group shows a carbon-nitrogen bond length of 1.46 Angstroms, indicating strong covalent attachment.

Advanced crystallographic techniques have been employed to investigate the photochemical behavior of Photo-DL-lysine in the solid state. Time-resolved crystallography experiments have captured intermediate structures during the photo-decaging process, providing unprecedented insights into the mechanism of photolysis [14]. These studies have revealed that the diazirin ring undergoes rapid rearrangement upon ultraviolet irradiation, leading to the formation of a carbene intermediate that subsequently releases the lysine amino group.

The crystallographic studies have also examined the conformational flexibility of Photo-DL-lysine in various crystal environments. Different crystal forms have been obtained by varying the crystallization conditions, revealing that the photocaging group can adopt multiple conformations while maintaining the overall structural integrity of the molecule [15]. These polymorphic studies have provided valuable information about the conformational preferences of the photocaged compound.

Protein crystallographic studies incorporating Photo-DL-lysine have demonstrated the compatibility of the photocaging modification with protein folding and stability. Crystal structures of proteins containing site-specifically incorporated Photo-DL-lysine have shown that the photocaging group can be accommodated within protein structures without causing significant perturbations to the overall fold [16]. These studies have been crucial for validating the use of Photo-DL-lysine as a tool for optical control of protein function.

The crystallographic analysis has further revealed important details about the hydrogen bonding patterns involving Photo-DL-lysine. In the caged state, the compound forms characteristic hydrogen bonds through the remaining amino group and the carbonyl oxygen of the amino acid backbone [17]. Upon photo-decaging, the hydrogen bonding pattern changes dramatically, with the newly liberated amino group becoming available for additional intermolecular interactions.

Table 3: Crystallographic Parameters of Photo-DL-lysine

ParameterValueDescriptionReference
Crystal SystemOrthorhombicSpace group P212121 [12]
Unit Cella=5.12, b=9.86, c=18.23 ÅCell dimensions [12]
C-N Bond Length1.48 ÅDiazirin ring [13]
Attachment Bond1.46 ÅDiazirin-lysine [13]
Resolution1.8 ÅDiffraction limit [14]
Photolysis Time<1 msDecaging kinetics [14]

The comprehensive structural characterization of Photo-DL-lysine through high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography has provided a detailed understanding of this important photocaging compound. These analytical techniques have revealed the precise molecular structure, conformational properties, and photochemical behavior of Photo-DL-lysine, establishing it as a valuable tool for optical control of biological systems. The combined results from these complementary techniques have enabled researchers to optimize the synthesis and application of Photo-DL-lysine for various research applications, contributing significantly to the field of photochemical biology.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

172.09602564 Da

Monoisotopic Mass

172.09602564 Da

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types